Eletriptan - 143322-58-1

Eletriptan

Catalog Number: EVT-266967
CAS Number: 143322-58-1
Molecular Formula: C22H26N2O2S
Molecular Weight: 382.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Eletriptan is a second-generation triptan medication. [, ] It functions as a potent and selective agonist of the serotonin (5-hydroxytryptamine, 5-HT) receptors, specifically the 5-HT1B and 5-HT1D subtypes. [, , , , ] Its primary area of research focuses on its potential in managing migraine attacks. [, , , , , , , , , , , ]

Sumatriptan

Relevance: Sumatriptan serves as a crucial comparator to eletriptan in numerous clinical studies. While both compounds share a similar mechanism of action by targeting 5-HT1B/1D receptors, research indicates that eletriptan demonstrates a more favorable pharmacokinetic profile, including higher bioavailability [], faster absorption [], and a longer half-life [] compared to sumatriptan. These differences contribute to eletriptan's potentially faster onset of action, longer duration of effect, and improved efficacy in relieving migraine symptoms [, , , , , , ].

Zolmitriptan

Relevance: Direct comparative trials between eletriptan and zolmitriptan have been conducted to assess their relative efficacy in treating migraine. Notably, eletriptan at a dose of 80 mg demonstrated superior efficacy compared to zolmitriptan 2.5 mg across various endpoints, including headache response at 1, 2, and 24 hours post-dosing []. Furthermore, patients reported higher global ratings of treatment satisfaction with eletriptan compared to zolmitriptan [].

Naratriptan

Relevance: Head-to-head clinical trials comparing eletriptan to naratriptan have been conducted to assess their relative efficacy. Eletriptan, at a dose of 40 mg, exhibited significantly greater efficacy compared to naratriptan 2.5 mg in achieving headache response at both 2 and 4 hours post-dosing []. Eletriptan also demonstrated a significantly higher pain-free response at 2 hours, lower utilization of rescue medication, and superior sustained headache response at 24 hours compared to naratriptan [].

Rizatriptan

Relevance: Rizatriptan is often included in pharmacoeconomic analyses alongside eletriptan to compare the cost-effectiveness of different triptans in migraine management. Research suggests that eletriptan 40 mg and rizatriptan 10 mg demonstrate comparable cost-effectiveness profiles, exhibiting a favorable balance between clinical efficacy and treatment costs [, ].

Almotriptan

Relevance: Similar to rizatriptan, almotriptan is frequently included in pharmacoeconomic evaluations to assess the cost-effectiveness of various triptan medications used for migraine. Studies indicate that eletriptan 40 mg and almotriptan 12.5 mg are among the most cost-effective oral triptans available, suggesting a beneficial balance between clinical outcomes and treatment expenses [, ].

Ketoconazole

Relevance: Ketoconazole is used in drug-drug interaction studies to investigate the metabolic pathway of eletriptan. As eletriptan is primarily metabolized by the CYP3A4 enzyme, co-administration with ketoconazole leads to a significant increase in eletriptan's plasma concentration [, ]. This interaction highlights the importance of considering potential drug interactions when prescribing eletriptan to patients concurrently taking CYP3A4 inhibitors.

Erythromycin

Relevance: Similar to ketoconazole, erythromycin acts as a CYP3A4 inhibitor and is used in drug-drug interaction studies to assess its impact on eletriptan's pharmacokinetics. Co-administration of erythromycin with eletriptan results in a substantial increase in eletriptan's plasma levels [], underscoring the need to consider potential drug interactions when prescribing eletriptan to patients taking CYP3A4 inhibitors.

Fluconazole

Relevance: Fluconazole is another CYP3A4 inhibitor used in drug-drug interaction studies involving eletriptan. Co-administration of fluconazole with eletriptan leads to a moderate increase in eletriptan's plasma concentration []. While this interaction may not always be clinically significant, it is essential to be aware of the potential for increased eletriptan exposure when prescribed alongside fluconazole.

Verapamil

Relevance: Verapamil acts as a CYP3A4 inhibitor and is included in drug-drug interaction studies to evaluate its effect on eletriptan's pharmacokinetic profile. Co-administration of verapamil with eletriptan has been shown to increase eletriptan's plasma concentration [], emphasizing the potential for drug interactions that could lead to elevated eletriptan levels.

Propranolol

Relevance: Unlike the other CYP3A4 inhibitors listed, propranolol has been shown to have a minimal effect on eletriptan's pharmacokinetics. Co-administration of propranolol with eletriptan resulted in only a slight increase in eletriptan's plasma concentration, which is not considered clinically significant []. Therefore, dose adjustments for eletriptan are not typically necessary when co-administered with propranolol.

N-Desmethyl Eletriptan

Relevance: N-Desmethyl eletriptan is formed through the metabolism of eletriptan by the CYP3A4 enzyme. Understanding the formation and pharmacokinetics of this active metabolite is essential, as it contributes to eletriptan's overall efficacy. Drug-drug interaction studies investigating CYP3A4 inhibitors typically measure both eletriptan and N-Desmethyl eletriptan concentrations to assess the impact on eletriptan's metabolic pathway and potential clinical implications [].

Ergotamine/Caffeine (Cafergot®)

Relevance: Cafergot® serves as an important comparator to eletriptan in clinical trials evaluating the efficacy and tolerability of migraine treatments. Notably, eletriptan, at doses of both 40 mg and 80 mg, has demonstrated superior efficacy compared to Cafergot® in achieving headache response and reducing associated migraine symptoms []. Furthermore, eletriptan exhibited a more favorable tolerability profile compared to Cafergot®, making it a potentially more desirable treatment option for some patients.

Paracetamol (Acetaminophen)

Relevance: In a single-blinded trial, paracetamol was used as a comparator to eletriptan in treating post-electroconvulsive treatment (ECT) headaches []. Although both medications provided relief from post-ECT headaches, eletriptan demonstrated superior efficacy in reducing headache intensity and duration compared to paracetamol []. These findings suggest that eletriptan may offer a more effective treatment option for headaches associated with ECT.

Classification
  • Type: Small Molecule
  • Drug Class: Triptans (Serotonin receptor agonists)
  • Chemical Formula: C₂₂H₂₆N₂O₂S
  • Molecular Weight: Average 382.519 g/mol
Synthesis Analysis

The synthesis of eletriptan has been described through various methods, with notable improvements in purity and yield over time. The most common synthetic routes include:

  1. Fischer Indole Synthesis: This method involves the coupling of 5-bromoindole with phenyl vinyl sulfone, followed by acylation with N-benzyloxycarbonyl-D-proline acid chloride. The process typically requires a Grignard reagent and palladium catalysts for optimal results. The final reduction step often employs lithium aluminum hydride or sodium borohydride as reducing agents to yield eletriptan.
  2. Hydrolysis Method: Another approach involves the hydrolysis of an acetylated intermediate, which is synthesized from 5-bromoindole and phenyl vinyl sulfone. This method has been noted for its efficiency in producing high-purity eletriptan without significant dimer impurities .
  3. Oxidation Reactions: Recent studies have explored the oxidation of eletriptan to produce various N-oxide derivatives, which can be achieved using aqueous hydrogen peroxide in the presence of ammonium molybdate as a catalyst .

Key Parameters:

  • Temperature Control: Reactions are typically conducted at ambient temperatures or slightly elevated temperatures (25–65 °C).
  • Purity Levels: Modern synthetic routes aim for HPLC purity levels exceeding 95%.
Molecular Structure Analysis

Eletriptan's molecular structure features a complex arrangement that contributes to its pharmacological activity:

  • Core Structure: The compound consists of an indole ring fused to a pyrrolidine moiety, with a phenyl sulfonyl group attached to an ethyl chain.
  • Chirality: Eletriptan is chiral, with specific enantiomers exhibiting different pharmacological profiles; thus, enantiomeric purity is crucial in its synthesis.

Structural Data:

  • 3D Structure: Available in databases such as DrugBank and can be visualized using molecular modeling software.
  • Spectroscopic Properties: Characterized using techniques like NMR (Nuclear Magnetic Resonance) and mass spectrometry to confirm structural integrity and purity.
Chemical Reactions Analysis

Eletriptan undergoes various chemical reactions during its synthesis and degradation:

  1. Acylation Reactions: Involves the introduction of acyl groups to form acetylated intermediates.
  2. Reduction Reactions: Key steps involve the reduction of double bonds or carbonyl groups using hydride reagents.
  3. Oxidation Reactions: Can be oxidized to form N-oxide derivatives, which have been studied for potential therapeutic applications .

Impurity Formation:

During synthesis, certain impurities such as dimeric forms can arise, necessitating careful control over reaction conditions to minimize their presence.

Mechanism of Action

Eletriptan exerts its therapeutic effects primarily through agonism at serotonin receptors:

  • Receptor Targeting: It selectively binds to the 5-HT_1B and 5-HT_1D receptors located in cranial blood vessels and trigeminal neurons.

Mechanistic Insights:

  • Vasoconstriction: Activation of these receptors leads to vasoconstriction of dilated intracranial blood vessels, alleviating migraine symptoms.
  • Inhibition of Neuropeptide Release: It also inhibits the release of pro-inflammatory neuropeptides such as calcitonin gene-related peptide (CGRP), further contributing to its efficacy in treating migraines .
Physical and Chemical Properties Analysis

Eletriptan possesses distinct physical and chemical properties that influence its formulation and stability:

  • Solubility: Soluble in organic solvents such as methanol and dichloromethane, but less soluble in water.
  • Stability: Stability studies indicate that it remains stable under controlled conditions but may degrade under extreme pH or temperature conditions.

Relevant Data:

  • Melting Point: Approximately 150–155 °C.
  • Log P (Partition Coefficient): Indicates moderate lipophilicity, facilitating absorption.
Applications

The primary application of eletriptan is in the treatment of acute migraine attacks. It is effective in providing relief from headache symptoms and associated features such as nausea and photophobia.

Additional Research Directions:

Ongoing research explores its potential use in other types of headache disorders and chronic pain management due to its mechanism of action on serotonin receptors.

Pharmacodynamic Mechanisms of Action

5-HT Receptor Subtype Selectivity Patterns

Eletriptan demonstrates a well-characterized binding profile across serotonin receptor subtypes. Quantitative radioligand binding studies reveal its highest binding affinity for human 5-HT1B (pKi ≈ 8.0), 5-HT1D (pKi ≈ 8.2), and 5-HT1F (pKi ≈ 7.8) receptors [1] [2]. The drug exhibits modest affinity for 5-HT1A, 5-HT1E, 5-HT2B, and 5-HT7 receptors (pKi 5.5-6.5), and negligible activity at other 5-HT receptor subtypes or non-serotonergic receptors (adrenergic, dopaminergic, muscarinic, or opioid receptors) [1] [5]. This selectivity profile underpins eletriptan's targeted effects while minimizing off-target actions.

Table 1: Eletriptan Binding Affinities at Human 5-HT Receptor Subtypes

Receptor SubtypeAffinity (pKi)Primary Tissue LocalizationFunctional Consequence
5-HT1B8.0Meningeal/cerebral vasculatureVasoconstriction
5-HT1D8.2Trigeminal nerve terminalsNeurotransmitter inhibition
5-HT1F7.8Trigeminal ganglionNeural inhibition
5-HT1A6.0Raphe nucleiPartial agonism
5-HT2A<5.5Cerebral cortexNegligible activity
5-HT3<5.5Area postremaNegligible activity

Comparative analyses demonstrate eletriptan's significantly higher affinity at 5-HT1B and 5-HT1D receptors than sumatriptan, with approximately 3-fold greater binding potency at 5-HT1B sites and 1.5-fold greater potency at 5-HT1D receptors [2]. This enhanced receptor affinity correlates with eletriptan's clinical efficacy relative to other triptans [9]. Kinetic binding studies indicate eletriptan associates rapidly with 5-HT1B/1D receptors and dissociates slowly, promoting sustained receptor occupancy and prolonged therapeutic effects [2].

Trigeminovascular System Modulation Pathways

The trigeminovascular system represents the principal neuronal pathway mediating migraine pain. Eletriptan modulates this system through multiple mechanisms:

  • Peripheral Trigeminal Inhibition: Eletriptan activates 5-HT1D receptors on trigeminal nerve terminals, suppressing the release of vasoactive neuropeptides including calcitonin gene-related peptide (CGRP), substance P, and neurokinin A [3] [6]. In cat models, iontophoretic application of eletriptan significantly reduces glyceryl trinitrate (GTN)-induced activation of trigeminovascular neurons (71.3% mean inhibition, p<0.001) [6]. This inhibition is selectively blocked by the 5-HT1B/1D antagonist GR127935, confirming receptor specificity [6].

  • Central Transmission Modulation: Second-order neurons in the trigeminal nucleus caudalis (TNC) integrate nociceptive signals from meningeal afferents. Eletriptan suppresses synaptic transmission in the TNC by:

  • Presynaptic inhibition of glutamate and CGRP release
  • Postsynaptic activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing neuronal hyperpolarization [3] [8]
  • Inhibition of trigeminal nucleus caudalis sensitization, preventing cutaneous allodynia [8]
  • Cortical Spreading Depression (CSD) Modulation: Although not directly inhibiting CSD, eletriptan blocks CSD-induced activation of trigeminovascular afferents. This prevents the inflammatory cascade (plasma protein extravasation, mast cell degranulation) that sensitizes meningeal nociceptors following CSD [3] [8].

Neurogenic Inflammation Inhibition Mechanisms

Neurogenic inflammation in the meninges constitutes a critical pathophysiological feature of migraine, characterized by plasma protein extravasation (PPE), vasodilation, and mast cell degranulation. Eletriptan potently inhibits this process through:

  • Direct Blockade of Neuropeptide Release: Via 5-HT1D receptor activation on trigeminal endings, eletriptan reduces CGRP release by >80% in experimental models [3] [9]. CGRP is a potent vasodilator and inflammatory mediator that sensitizes nociceptors.

  • Vascular Normalization: Through 5-HT1B receptors on smooth muscle cells, eletriptan constricts pathologically dilated meningeal vessels without significantly affecting normal cerebral vasculature [1] [9]. Magnetic resonance angiography studies demonstrate reversal of middle meningeal artery dilation during migraine attacks following eletriptan administration [3].

  • Mast Cell Stabilization: Emerging evidence suggests eletriptan may stabilize meningeal mast cells, reducing histamine and protease release that contributes to nociceptor sensitization [3]. This mechanism appears independent of direct receptor blockade but may involve indirect modulation of neuronal-mast cell signaling.

Table 2: Eletriptan's Multimodal Inhibition of Neurogenic Inflammation

Inflammatory ComponentTarget ReceptorMolecular EffectFunctional Outcome
CGRP release5-HT1D↓ cAMP-dependent exocytosisReduced vasodilation and nociceptor sensitization
Plasma protein extravasation5-HT1D↓ Substance P releaseDecreased meningeal edema
Vascular dilatation5-HT1BSmooth muscle contractionReversal of pathological vasodilation
Mast cell degranulationIndirect↓ Neuronal signalingReduced histamine/protease release

Intracellular Signaling Cascades

The binding of eletriptan to 5-HT1B/1D/1F receptors initiates a cascade of intracellular events mediated through heterotrimeric G-proteins:

  • G-protein Coupling: Eletriptan-bound receptors preferentially couple to Gαi/o proteins, leading to dissociation of Gαi and Gβγ subunits [1] [5]. This coupling exhibits receptor subtype specificity:
  • 5-HT1B/1D: Primarily Gαi/o
  • 5-HT1F: Primarily Gαi/o with minor Gαz coupling
  • Adenylate Cyclase Inhibition: The liberated Gαi subunit inhibits adenylate cyclase, reducing intracellular cyclic adenosine monophosphate (cAMP) production by 50-70% [1] [5] [9]. This cAMP reduction has several consequences:
  • Decreased protein kinase A (PKA) activity
  • Reduced phosphorylation of voltage-gated calcium channels
  • Impaired vesicular fusion and neurotransmitter release
  • Ion Channel Modulation: The Gβγ subunits directly modulate ion channel activity:
  • Activation of GIRK channels → potassium efflux → membrane hyperpolarization → reduced neuronal excitability
  • Inhibition of N-type and P/Q-type voltage-gated calcium channels → decreased calcium influx → reduced neuropeptide exocytosis [1] [9]
  • Alternative Signaling Pathways: Emerging evidence suggests additional signaling mechanisms:
  • ERK1/2 phosphorylation modulation in trigeminal ganglia
  • β-arrestin-mediated receptor internalization and recycling
  • Transcriptional regulation of immediate-early genes (c-Fos) in pain-processing neurons [3] [6]

Table 3: Intracellular Signaling Pathways Activated by Eletriptan

Receptor BindingG-protein CouplingPrimary EffectorsCellular Consequences
5-HT1Bi/o↓ Adenylate cyclaseVasoconstriction
5-HT1Di/o↓ Voltage-gated Ca2+ channels↓ Neuropeptide release
Gβγ subunits↑ GIRK channelsNeuronal hyperpolarization
5-HT1Fi/o/z↓ cAMP/PKA pathwayNeural inhibition

The comprehensive modulation of these signaling pathways enables eletriptan to interrupt migraine pathophysiology at multiple levels: peripheral nociceptor activation, central pain transmission, and neurovascular inflammation. Its pharmacokinetic properties, particularly high lipophilicity (logP=3.0) and moderate protein binding (85%), facilitate efficient tissue penetration and target engagement [1] [9].

Properties

CAS Number

143322-58-1

Product Name

Eletriptan

IUPAC Name

5-[2-(benzenesulfonyl)ethyl]-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indole

Molecular Formula

C22H26N2O2S

Molecular Weight

382.5 g/mol

InChI

InChI=1S/C22H26N2O2S/c1-24-12-5-6-19(24)15-18-16-23-22-10-9-17(14-21(18)22)11-13-27(25,26)20-7-3-2-4-8-20/h2-4,7-10,14,16,19,23H,5-6,11-13,15H2,1H3/t19-/m1/s1

InChI Key

PWVXXGRKLHYWKM-LJQANCHMSA-N

SMILES

CN1CCCC1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4

Solubility

Readily soluble as hydrobromide formulation
1.18e-03 g/L

Synonyms

(R)-3-((1-methyl-2-pyrrolidinyl)methyl)-5-(2-(phenylsulfonyl)ethyl)-1H-indole
(R)-3-((1-methyl-2-pyrrolidinyl)methyl)-5-(2-(phenylsulfonyl)ethyl)-1H-indole monohydrobromide
3-(1-methyl-2-pyrrolidinylmethyl)-5-(2-(phenylsulfonyl)ethyl)-1H-indole hydrobromide
eletriptan
eletriptan hydrobromide
Relpax
UK 166,044
UK 166044
UK-116,044-04
UK-116044-04
UK-166,044
UK-166044

Canonical SMILES

CN1CCCC1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4

Isomeric SMILES

CN1CCC[C@@H]1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.